4-Fluoro-2-methylbenzyl bromide
Overview
Description
4-Fluoro-2-methylbenzyl bromide is an organic compound with the molecular formula C8H8BrF It is a derivative of benzene, where a bromomethyl group, a fluorine atom, and a methyl group are substituted at different positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-2-methylbenzyl bromide can be synthesized through several methods. One common approach involves the bromination of 4-fluoro-2-methylbenzyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-methylbenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Electrophilic Aromatic Substitution:
Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Electrophilic Aromatic Substitution: Sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled temperatures.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products: The reactions yield various products, including azides, thiols, nitro compounds, aldehydes, and hydrocarbons, depending on the reagents and conditions used.
Scientific Research Applications
4-Fluoro-2-methylbenzyl bromide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methylbenzyl bromide involves its ability to undergo nucleophilic substitution and electrophilic aromatic substitution reactions. These reactions enable the compound to interact with various molecular targets, forming covalent bonds and altering the structure and function of the target molecules. The pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
1-(Bromomethyl)-4-fluorobenzene: Lacks the methyl group, resulting in different reactivity and applications.
1-(Bromomethyl)-2-methylbenzene: Lacks the fluorine atom, affecting its chemical properties and reactivity.
4-Bromo-2-fluorotoluene: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
Uniqueness: 4-Fluoro-2-methylbenzyl bromide is unique due to the presence of both a bromomethyl group and a fluorine atom on the benzene ring, which influences its reactivity and potential applications. The combination of these substituents allows for selective reactions and the formation of diverse products.
Properties
IUPAC Name |
1-(bromomethyl)-4-fluoro-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-6-4-8(10)3-2-7(6)5-9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKPIAWEPVZDNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395669 | |
Record name | 1-(bromomethyl)-4-fluoro-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862539-91-1 | |
Record name | 1-(bromomethyl)-4-fluoro-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 862539-91-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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